molecular formula C21H24N2OS2 B2650323 4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide CAS No. 923410-54-2

4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B2650323
CAS No.: 923410-54-2
M. Wt: 384.56
InChI Key: YHTWDXSSXIRTBP-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a synthetic compound of significant interest in medicinal chemistry research, built upon a versatile 3-cyano-4,5,6,7-tetrahydrobenzothiophen core. This core structure is recognized as a privileged scaffold in the design of bioactive molecules, particularly for investigating pathways related to inflammation and cellular stress . Researchers are exploring this family of compounds as potential inhibitors of key enzymes like 5-lipoxygenase (5-LOX), a target in the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional cyclooxygenase (COX) inhibitors . The strategic incorporation of the benzylsulfanyl moiety is intended to modulate the compound's electronic properties, lipophilicity, and its interaction with enzyme active sites, thereby fine-tuning its biological activity and selectivity . Compounds featuring the tetrahydrobenzothiophen core are also being investigated in other high-impact research areas, including as small-molecule regulators of mitochondrial function, which opens avenues in neuropharmacology for conditions like amyotrophic lateral sclerosis (ALS) and peripheral neuropathies . As a research-grade compound, it serves as a crucial chemical tool for in vitro and in silico studies, such as molecular docking, to elucidate mechanisms of action and guide the optimization of next-generation therapeutic candidates .

Properties

IUPAC Name

4-benzylsulfanyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS2/c1-15-9-10-17-18(13-22)21(26-19(17)12-15)23-20(24)8-5-11-25-14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDXSSXIRTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2OSC_{20}H_{24}N_{2}OS, with a molecular weight of approximately 348.48 g/mol. The structure features a benzylsulfanyl group and a cyano-substituted tetrahydrobenzothiophene moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H24N2OS
Molecular Weight348.48 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to This compound may interact with various biological targets:

  • Kinase Inhibition : Some studies suggest that derivatives of benzothiophene can act as selective inhibitors of certain kinases involved in cancer progression, such as JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cell signaling pathways related to proliferation and survival .
  • Antitumor Activity : Compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that certain benzothiophene derivatives exhibit significant cytotoxicity against lung cancer cell lines (A549, HCC827) using both two-dimensional and three-dimensional culture models .
  • Antimicrobial Properties : Preliminary assessments indicate potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antitumor Activity

In a comparative study involving several benzothiophene derivatives, This compound was tested for its efficacy against human lung cancer cell lines. The results indicated an IC50 value of approximately 6.26 μM for the HCC827 line in two-dimensional assays, demonstrating potent antitumor activity. However, the activity was reduced in three-dimensional cultures (IC50 ~20 μM), suggesting the need for further optimization .

Antimicrobial Testing

In antimicrobial assays against Escherichia coli and Staphylococcus aureus, compounds structurally related to This compound exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent effects, physicochemical properties, and inferred biological implications:

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]butanamide

  • Molecular Formula : C₁₉H₂₀N₄O₂S₂
  • Key Substituents : Pyrimidinylsulfanyl group (position 2 of butanamide), methyl-oxo-pyrimidine core.
  • The oxo group could also facilitate interactions with enzymatic active sites (e.g., kinase inhibitors).
  • Synthesis : Likely involves coupling reactions between thiolated pyrimidine intermediates and the tetrahydrobenzothiophene backbone .

4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

  • Molecular Formula : C₁₄H₁₆ClN₂OS
  • Key Substituents : Chloro group (position 4 of butanamide).
  • Structural Impact: The electron-withdrawing chloro group reduces lipophilicity (clogP ≈ 2.8 vs.
  • Applications : Chlorinated analogs are often explored as intermediates in drug discovery due to their reactivity in cross-coupling reactions .

Comparative Data Table

Property Target Compound Pyrimidinylsulfanyl Analog Chloro Analog
Molecular Weight (g/mol) 383.55 408.51 298.81
Substituent Benzylsulfanyl Pyrimidinylsulfanyl Chloro
logP (Predicted) ~4.2 ~3.5 ~2.8
Hydrogen Bond Acceptors 4 6 3
Synthetic Complexity Moderate (thioether formation) High (heterocyclic coupling) Low (alkylation)

Pharmacological Implications

  • Benzylsulfanyl Derivative : High lipophilicity suggests better blood-brain barrier penetration, making it suitable for CNS-targeted therapies. The sulfur atom may confer antioxidant properties.
  • Pyrimidinylsulfanyl Analog : Enhanced hydrogen-bonding capacity could improve target selectivity (e.g., kinase inhibition) but may reduce oral bioavailability due to polarity.
  • Chloro Analog : Lower logP values align with applications requiring systemic circulation without extensive tissue accumulation. Chlorine’s electronegativity might stabilize transition states in enzyme inhibition.

Methodological Considerations

Crystallographic data for these compounds, if available, would clarify conformational preferences. For instance, SHELXL refinements could reveal torsional strain in the butanamide chain , while OLEX2 workflows might visualize π-stacking between benzyl/pyrimidinyl groups and aromatic residues in protein targets .

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